![molecular formula C16H20O3 B1613661 3-Carboethoxyphenyl cyclohexyl ketone CAS No. 898792-20-6](/img/structure/B1613661.png)
3-Carboethoxyphenyl cyclohexyl ketone
Overview
Description
3-Carboethoxyphenyl cyclohexyl ketone is a chemical compound with the IUPAC name ethyl 3-(cyclohexylcarbonyl)benzoate . It has a molecular weight of 260.33 . The compound is in the form of a yellow oil .
Synthesis Analysis
The synthesis of ketones, including 3-Carboethoxyphenyl cyclohexyl ketone, has been a subject of research. One approach involves deacylative transformations of ketones via aromatization-promoted C–C bond activation . This method is suitable for various ketone substrates and is catalyzed by an iridium/phosphine combination . The acyl group is removed from the ketone and transformed to a pyrazole, and the resulting alkyl fragment undergoes various transformations .Molecular Structure Analysis
The molecular structure of 3-Carboethoxyphenyl cyclohexyl ketone is represented by the formula C16H20O3 . The InChI code for this compound is 1S/C16H20O3/c1-2-19-16(18)14-10-6-9-13(11-14)15(17)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3 .Chemical Reactions Analysis
Ketones, including 3-Carboethoxyphenyl cyclohexyl ketone, can undergo various chemical reactions. For instance, deacylative transformations of ketones via aromatization-promoted C–C bond activation have been reported . This reaction involves the removal of the acyl group from the ketone, transforming it to a pyrazole, and the resulting alkyl fragment undergoes various transformations .Physical And Chemical Properties Analysis
3-Carboethoxyphenyl cyclohexyl ketone is a yellow oil . It has a molecular weight of 260.33 . The compound’s IUPAC name is ethyl 3-(cyclohexylcarbonyl)benzoate .Scientific Research Applications
Synthesis of Functionalized Carbocycles
A novel strategy for the synthesis of functionalized carbocycles involves the cascade carbocyclization of alkenylboronic acids with δ- or γ-cyano-N-tosylhydrazones. This process forms two C(sp(3))-C(sp(2)) bonds on a quaternary stereocenter, leading to cyclic ketones featuring an alkenyl side chain with complete diastereoselectivity. The methodology is simple, requiring only K2CO3 in 1,4-dioxane under microwave irradiation, and has been applied to synthesize a wide variety of fused cyclopentanones and cyclohexanones, demonstrating its versatility in structural modifications of compounds like androsterone (Plaza & Valdés, 2016).
Metabolic Delivery to Sialic Acid Residues
The metabolic precursor N-levulinoylmannosamine (ManLev) delivers a uniquely reactive ketone group to endogenous cell surface sialic acid residues. This ketone undergoes highly selective condensation reactions with complementary nucleophiles such as aminooxy and hydrazide groups. The method facilitates the decoration of cells with defined carbohydrate epitopes, significantly advancing the study of carbohydrate-mediated cell surface interactions (Yarema et al., 1998).
Green Synthesis Methods
A green method for synthesizing adipic acid involves the oxidation of cyclohexanone with aqueous 30% H2O2 in the presence of H2WO4 as a catalyst under solvent- and halide-free conditions. This approach emphasizes high reactivity in a heterogeneous reaction without the use of solvents, offering a more environmentally friendly process applicable to a range of cyclic ketones (Usui & Sato, 2003).
Future Directions
The future directions in the research of ketones, including 3-Carboethoxyphenyl cyclohexyl ketone, could involve exploring more efficient and versatile methods for their synthesis. The deacylative transformations of ketones via aromatization-promoted C–C bond activation represent a promising approach . Given that ketones are prevalent in feedstock chemicals, natural products, and pharmaceuticals, these transformations could offer strategic bond disconnections in the synthesis of complex bioactive molecules .
properties
IUPAC Name |
ethyl 3-(cyclohexanecarbonyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-19-16(18)14-10-6-9-13(11-14)15(17)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBUUGOYLHGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642589 | |
Record name | Ethyl 3-(cyclohexanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclohexanecarbonyl)benzoate | |
CAS RN |
898792-20-6 | |
Record name | Ethyl 3-(cyclohexanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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